1-Ethyl-2-methoxybenzene

Overview

Description

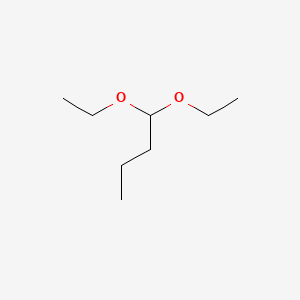

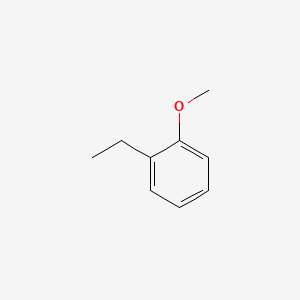

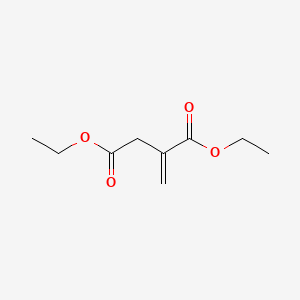

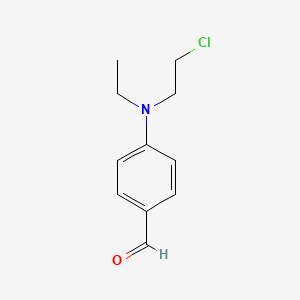

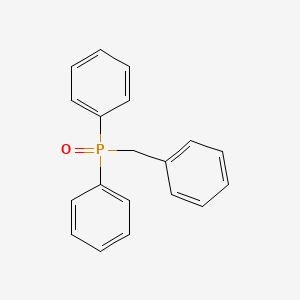

1-Ethyl-2-methoxybenzene is an aromatic compound . It’s an ether derivative, where an ethyl group and a methoxy group are attached to a benzene ring .

Synthesis Analysis

The synthesis of 1-Ethyl-2-methoxybenzene could potentially involve a series of reactions such as nucleophilic substitution, elimination, and halogenation . A common strategy to design a synthesis is to work backward, a process called retrosynthetic analysis . For instance, the reaction between CH3O− (nucleophile) and halide could give the desired compound .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-methoxybenzene involves a benzene ring with an ethyl group and a methoxy group attached . The positions of these groups on the benzene ring can be determined using ortho-, meta-, para- nomenclature .Chemical Reactions Analysis

1-Ethyl-2-methoxybenzene could undergo various chemical reactions. For instance, it could participate in free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

1. Role in Grain Quality Assessment

1-Ethyl-2-methoxybenzene is among the volatile methoxybenzene compounds found in grains like corn, sorghum, soybean, and wheat. These compounds are often associated with off-odors in grains, indicating potential quality issues. The presence of methoxybenzenes, including 1-Ethyl-2-methoxybenzene, in grains is used to assess and monitor grain quality and storage conditions (Seitz & Ram, 2000).

2. Oxidation Studies

Research has been conducted on the kinetics of free-radical chain oxidation of 1-Ethyl-2-methoxybenzene. This involves its conversion to hydroperoxides, which are relevant in the study of organic chemical reactions and potential applications in synthesis and industrial processes (Zawadiak, Stec, Jakubowski, & Orlińska, 2003).

3. Conversion in Aqueous Alkaline Solution

The thermochemical conversion of 1-Ethyl-2-methoxybenzene in aqueous alkaline solutions under heat and pressure is an area of study, especially in the context of producing liquid fuels from spent pulping liquors. This research provides insights into alternative fuel production methods and the chemical behavior of 1-Ethyl-2-methoxybenzene under specific conditions (Alén, 1991).

4. Copolymer Development

1-Ethyl-2-methoxybenzene has been used in the development of novel polymeric materials. For instance, copolymers involving 1-Ethyl-2-methoxybenzene derivatives have been synthesized, showing potential for applications in materials science due to their unique properties like blue light emission and improved thermal stability (Huang et al., 2012).

5. Analytical Method Development

Developing methods for determining 1-Ethyl-2-methoxybenzene in biological materials is crucial for various analytical applications. Techniques like TLC, HPLC, and GC-MS are used for identification and quantification, underscoring the compound's significance in analytical chemistry (Chernova, Shormanov, Ostanin, & Elizarova, 2020).

6. Surface Chemistry Studies

1-Ethyl-2-methoxybenzene is studied in the context of surface chemistry, particularly in understanding molecular motion and dynamics on metal surfaces. This research provides insights into molecular interactions and potential applications in nanotechnology and material sciences (Balema et al., 2019).

Safety And Hazards

Future Directions

Future research could explore the catalytic oxidation of 1-Ethyl-2-methoxybenzene . This could lead to the development of new methods for the synthesis of perfumes, insect pheromones, and pharmaceuticals . Additionally, light-driven metal-free direct deoxygenation of alcohols under mild conditions could be another area of interest .

properties

IUPAC Name |

1-ethyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-6-4-5-7-9(8)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHEMAZEULEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163872 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-2-methoxybenzene | |

CAS RN |

14804-32-1 | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]-N-(3-nitrophenyl)-](/img/structure/B1585064.png)